Praliciguat - 1628730-49-3

Praliciguat

Catalog Number: EVT-279635
CAS Number: 1628730-49-3
Molecular Formula: C21H14F8N6O2
Molecular Weight: 534.3702
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Praliciguat is a potent and selective stimulator of soluble guanylate cyclase (sGC) that is currently under investigation for the treatment of various diseases. [, ] It belongs to a class of drugs known as sGC stimulators, which work by enhancing the activity of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). [, ] This increase in cGMP levels leads to vasodilation, anti-inflammatory effects, and antifibrotic effects. [, , , ]

Praliciguat has shown promising results in preclinical studies for treating conditions such as diabetic nephropathy, heart failure with preserved ejection fraction (HFpEF), peripheral artery disease (PAD), and non-alcoholic steatohepatitis (NASH). [, , , , , , ] Praliciguat is orally bioavailable and demonstrates favorable pharmacokinetic properties, including high bioavailability, extensive tissue distribution, and a half-life supporting once-daily dosing. [, ]

Mechanism of Action

Praliciguat acts as a soluble guanylate cyclase (sGC) stimulator. [] SGC is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes. [, , ] Praliciguat enhances the activity of sGC, particularly in the presence of nitric oxide (NO). [] This results in increased intracellular cGMP levels, leading to the activation of downstream signaling pathways responsible for its therapeutic effects. [, , , ]

Applications
  • Diabetic Nephropathy: Praliciguat demonstrated renoprotective effects in preclinical models of diabetic nephropathy, including the obese ZSF1 rat model. [, ] Treatment with praliciguat attenuated proteinuria, potentially through the inhibition of inflammation and apoptosis in renal cells. [, ]
  • Heart Failure with Preserved Ejection Fraction (HFpEF): While a Phase 2 clinical trial did not show significant improvement in peak oxygen consumption with praliciguat in HFpEF patients, further research is warranted to fully understand its potential in this complex disease. []
  • Peripheral Artery Disease (PAD): Preclinical studies in diabetic mouse models demonstrated that praliciguat promoted blood flow recovery in ischemic limbs, potentially through mechanisms involving increased arteriole diameter and decreased ICAM1 expression. [, ]
  • Non-alcoholic Steatohepatitis (NASH): Praliciguat showed promising results in preclinical models of NASH, reducing inflammation, fibrosis, and steatosis in the liver. [, ] The mechanism of action may involve the inhibition of stellate cell activation and the suppression of inflammatory responses. [, ]
  • Metabolic Dysfunction: In diet-induced obesity models in mice, praliciguat improved insulin sensitivity, enhanced glucose tolerance, lowered plasma triglycerides, and increased energy expenditure. [, , , ] These findings suggest potential for praliciguat in addressing metabolic aspects of diseases like diabetes.
Future Directions
  • Combination therapies: Exploring the potential of praliciguat in combination with other therapeutic agents, such as SGLT2 inhibitors for diabetic kidney disease, could lead to synergistic effects and improved patient outcomes. [, ]
  • Clinical trials: Continued clinical development of praliciguat for diseases such as diabetic nephropathy, HFpEF, and NASH is essential to determine its safety and efficacy in humans. [, , ]

Riociguat

    Compound Description: Riociguat is a soluble guanylate cyclase (sGC) stimulator, the first in its class to be approved for therapeutic use. It acts by directly stimulating sGC, thereby enhancing the production of cyclic guanosine monophosphate (cGMP) and promoting vasodilation. []

Lificiguat

    Compound Description: Lificiguat, formerly known as BAY 63-2521, is another soluble guanylate cyclase (sGC) stimulator. It is known to improve endothelial function and has been investigated for its potential in treating various cardiovascular diseases. []

Vericiguat

    Compound Description: Vericiguat is a newer generation soluble guanylate cyclase (sGC) stimulator. It has demonstrated beneficial effects in patients with heart failure and has a distinct pharmacokinetic profile compared to earlier sGC stimulators. []

    Relevance: Vericiguat and praliciguat are both categorized as sGC stimulators, sharing a common therapeutic target. [] They represent different generations of sGC stimulators, with potential variations in their chemical structures, selectivity for sGC, and clinical efficacy in specific patient populations.

Empagliflozin

    Compound Description: Empagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily used in the treatment of type 2 diabetes. It works by blocking glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. []

    Relevance: While not structurally related to praliciguat, empagliflozin has been investigated in combination with praliciguat for potential additive effects in treating cardiorenal complications associated with diabetes. [] Studies suggest that combining an sGC stimulator like praliciguat with an SGLT2 inhibitor like empagliflozin might provide enhanced therapeutic benefits in specific patient populations.

N-dealkylated-praliciguat

    Compound Description: N-dealkylated-praliciguat is a minor metabolite of praliciguat, identified in plasma during pharmacokinetic studies. []

    Relevance: As a metabolite of praliciguat, N-dealkylated-praliciguat provides insights into the drug's metabolic pathway. [] Although it only constitutes a small percentage of circulating praliciguat-related compounds, its presence contributes to understanding the drug's overall pharmacokinetic profile.

Praliciguat-glucuronide

    Compound Description: Praliciguat-glucuronide is a major metabolite of praliciguat, formed through glucuronidation, a common metabolic pathway for drugs. It is primarily excreted in bile. []

    Relevance: As a major metabolite, praliciguat-glucuronide contributes significantly to the elimination of praliciguat from the body. [] Understanding its formation and excretion is crucial for characterizing the drug's overall pharmacokinetic properties and potential drug-drug interactions.

Hydroxy-praliciguat-glucuronide

    Compound Description: Hydroxy-praliciguat-glucuronide is another major metabolite of praliciguat, also formed through glucuronidation. Like praliciguat-glucuronide, it is primarily excreted in bile. []

    Relevance: Similar to praliciguat-glucuronide, hydroxy-praliciguat-glucuronide plays a significant role in the metabolism and elimination of praliciguat. [] Characterizing these metabolites is essential for understanding the drug's disposition and potential for drug interactions.

Properties

CAS Number

1628730-49-3

Product Name

Praliciguat

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol

Molecular Formula

C21H14F8N6O2

Molecular Weight

534.3702

InChI

InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32)

InChI Key

CYSJNTQNMDWAJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F

Solubility

Soluble in DMSO

Synonyms

Praliciguat

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.